molecular formula C7H16O3S B1605160 Isopropyl 1-butanesulfonate CAS No. 91284-46-7

Isopropyl 1-butanesulfonate

Cat. No.: B1605160
CAS No.: 91284-46-7
M. Wt: 180.27 g/mol
InChI Key: NWTTVCBRIISXCG-UHFFFAOYSA-N
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Safety and Hazards

1-Butanesulfonic acid, 1-methylethyl ester should be handled with care to avoid contact with skin and eyes. It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Preparation Methods

The synthesis of Isopropyl 1-butanesulfonate can be achieved through several methods. One common synthetic route involves the reaction of butanesulfonyl chloride with isopropanol in the presence of a base such as pyridine . The reaction conditions typically include a temperature range of 0-5°C to control the exothermic nature of the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Isopropyl 1-butanesulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids like hydrochloric acid for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which Isopropyl 1-butanesulfonate exerts its effects is primarily through its role as a strong acid catalyst. It protonates substrates, increasing their electrophilicity and facilitating nucleophilic attack. This mechanism is crucial in various organic reactions, including esterifications and polymerizations .

Properties

IUPAC Name

propan-2-yl butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3S/c1-4-5-6-11(8,9)10-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTTVCBRIISXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238479
Record name 1-Butanesulfonic acid, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91284-46-7
Record name 1-Butanesulfonic acid, 1-methylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091284467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanesulfonic acid, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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